An In-depth Technical Guide to 1-Amino-3-(4-bromophenyl)propan-2-one
An In-depth Technical Guide to 1-Amino-3-(4-bromophenyl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Amino-3-(4-bromophenyl)propan-2-one, a compound of interest in synthetic and medicinal chemistry. Due to the limited publicly available data for this specific molecule, this guide synthesizes information on the compound itself, its hydrochloride salt, and closely related analogues to offer valuable insights for researchers. The guide covers the chemical identity, including its CAS number, and delves into potential synthetic pathways, predicted properties, and prospective applications in drug discovery and development, drawing parallels with similar chemical entities. Safety considerations are also addressed based on data from structurally related compounds.
Chemical Identity and Core Properties
1-Amino-3-(4-bromophenyl)propan-2-one is a substituted aminoketone with the CAS Number 862281-56-9 .[1] Its structure features a bromophenyl group attached to a propanone backbone, with a primary amine at the C1 position. This combination of a halogenated aromatic ring and an amino ketone functional group makes it a potential building block for more complex molecules.
The hydrochloride salt of this compound is also a common form for handling and storage.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| Chemical Name | 1-Amino-3-(4-bromophenyl)propan-2-one | N/A |
| CAS Number | 862281-56-9 | [1] |
| Molecular Formula | C₉H₁₀BrNO | N/A |
| Molecular Weight | 228.09 g/mol | N/A |
| Hydrochloride Salt CAS No. | Not explicitly available, but related compounds exist | |
| Hydrochloride Salt Formula | C₉H₁₁BrClNO | [2] |
| Hydrochloride Salt Mol. Wt. | 264.55 g/mol | [2] |
Synthesis and Methodologies
A definitive, published synthesis protocol for 1-Amino-3-(4-bromophenyl)propan-2-one is not currently available. However, based on established organic chemistry principles, several plausible synthetic routes can be proposed. These routes often involve the use of readily available starting materials and well-understood reaction mechanisms.
Proposed Synthetic Pathway: From 1-(4-bromophenyl)-3-chloropropan-1-one
A common method for the synthesis of α-amino ketones is the amination of an α-haloketone. In this proposed pathway, the commercially available 1-(4-bromophenyl)-3-chloropropan-1-one could serve as a key precursor.
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Step 1: Synthesis of 1-(4-bromophenyl)-3-chloropropan-1-one: This starting material can be synthesized via a Friedel-Crafts acylation of bromobenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.[3]
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Step 2: Amination: The resulting α-chloroketone can then be subjected to amination to introduce the amino group. This can be achieved using various aminating agents, such as ammonia or a protected form of ammonia, followed by deprotection.
Caption: Proposed synthesis of 1-Amino-3-(4-bromophenyl)propan-2-one.
Alternative Approaches
Other potential synthetic strategies could involve the reductive amination of a corresponding diketone or the use of a Gabriel synthesis with a suitable halogenated precursor. The choice of method would depend on the availability of starting materials, desired yield, and scalability.
Potential Applications in Research and Drug Development
While specific applications for 1-Amino-3-(4-bromophenyl)propan-2-one are not documented, its structural motifs suggest several areas of potential utility for researchers.
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Chiral Building Block: The presence of a stereocenter at the C2 position (if the compound is resolved into its enantiomers) makes it a valuable chiral building block for the asymmetric synthesis of more complex molecules. Chiral amino alcohols, which can be derived from such ketones, are important in the development of drugs targeting neurological disorders.[4]
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Scaffold for Bioactive Molecules: The aminoketone backbone is a common feature in many biologically active compounds. The bromophenyl moiety allows for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse library of compounds for screening.
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Intermediate for Heterocyclic Synthesis: α-Amino ketones are versatile intermediates in the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in many pharmaceuticals.
Safety and Handling
A specific Safety Data Sheet (SDS) for 1-Amino-3-(4-bromophenyl)propan-2-one is not publicly available. Therefore, it is crucial to handle this compound with the utmost care, assuming it to be hazardous until proven otherwise. The following precautions are based on the safety profiles of structurally similar compounds, such as brominated propiophenones and other aminoketones.[5][6]
Table 2: General Safety and Handling Precautions
| Precaution Category | Recommendation |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection.[7] |
| Handling | Use only in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][7] Wash hands thoroughly after handling. |
| Storage | Keep the container tightly closed in a dry and well-ventilated place.[5] |
| First Aid (General) | IF ON SKIN: Wash with plenty of soap and water.[5] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7] IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[8] In all cases of exposure, seek immediate medical advice/attention. |
Hazard Statements for Related Compounds (for reference only):
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Causes skin irritation.[5]
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Causes serious eye irritation.[5]
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May cause respiratory irritation.[5]
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Harmful if swallowed.[8]
Spectroscopic and Analytical Data
While a chemical supplier, BLDpharm, indicates the availability of NMR, HPLC, and LC-MS data for 1-Amino-3-(4-bromophenyl)propan-2-one, these are not publicly accessible.[1] Researchers who purchase this compound should request the Certificate of Analysis (CofA) for detailed analytical information.
Based on the structure, the expected spectroscopic features would include:
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¹H NMR: Signals corresponding to the aromatic protons on the bromophenyl ring, a singlet for the methylene protons adjacent to the carbonyl group, a singlet for the aminomethylene protons, and a broad singlet for the amine protons.
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¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons (with the carbon attached to bromine showing a characteristic lower field shift), and the two aliphatic carbons.
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Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic peaks for the bromine atom.
Conclusion and Future Outlook
1-Amino-3-(4-bromophenyl)propan-2-one represents a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental data for this specific compound remains scarce in the public domain, this guide has provided a framework for its potential synthesis, applications, and safe handling based on the available information and knowledge of related compounds.
Further research is needed to fully characterize the physical and chemical properties, develop optimized synthetic protocols, and explore the biological activities of derivatives of this compound. As a versatile intermediate, 1-Amino-3-(4-bromophenyl)propan-2-one holds promise for the discovery and development of novel therapeutic agents.
References
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Thermo Fisher Scientific. (2025, December 21). Safety Data Sheet: 3'-Bromopropiophenone. Retrieved from [Link]
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MySkinRecipes. (n.d.). (S)-2-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride. Retrieved from [Link]
-
Sonneck, M., et al. (2020). 1-(4-Bromophenyl)-3-chloropropan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 7), 1083–1086. [Link]
-
PubChem. (n.d.). 2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride. Retrieved from [Link]
- Google Patents. (2016). Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof.
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YouTube. (2023, October 8). Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. Retrieved from [Link]
Sources
- 1. 862281-56-9|1-Amino-3-(4-bromophenyl)propan-2-one|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. 1-(4-Bromophenyl)-3-chloropropan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S)-2-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride [myskinrecipes.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. fishersci.co.uk [fishersci.co.uk]
